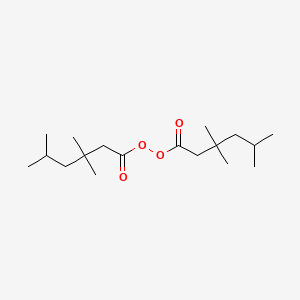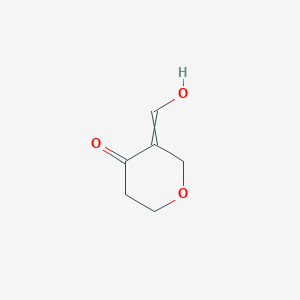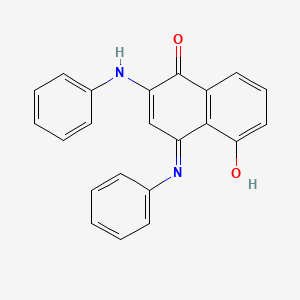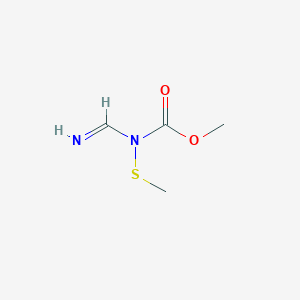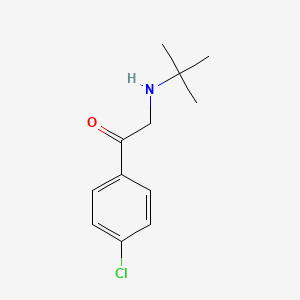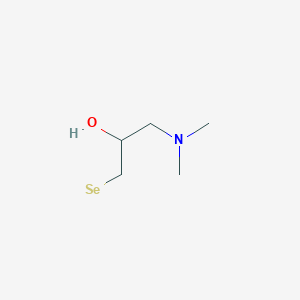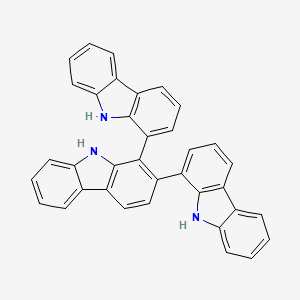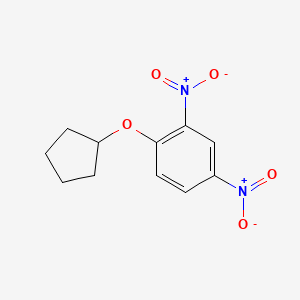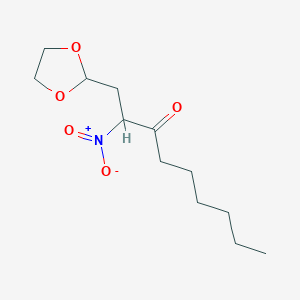![molecular formula C19H40O5 B14355857 3-{[1-(Dodecyloxy)-3-methoxypropan-2-YL]oxy}propane-1,2-diol CAS No. 93177-59-4](/img/structure/B14355857.png)
3-{[1-(Dodecyloxy)-3-methoxypropan-2-YL]oxy}propane-1,2-diol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-{[1-(Dodecyloxy)-3-methoxypropan-2-yl]oxy}propane-1,2-diol is an organic compound with the molecular formula C18H38O5. It is a multi-constituent substance that is often used in various industrial and scientific applications due to its unique chemical properties .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-{[1-(Dodecyloxy)-3-methoxypropan-2-yl]oxy}propane-1,2-diol typically involves the reaction of dodecanol with epichlorohydrin, followed by methoxylation and subsequent reaction with glycerol . The reaction conditions often include the use of catalysts such as sodium hydroxide and solvents like toluene to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch reactors where the reactants are combined under controlled temperatures and pressures. The process is optimized to ensure high yield and purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions
3-{[1-(Dodecyloxy)-3-methoxypropan-2-yl]oxy}propane-1,2-diol undergoes various chemical reactions, including:
Substitution: Nucleophilic substitution reactions can occur at the benzylic position, often using reagents like sodium methoxide.
Common Reagents and Conditions
Common reagents used in these reactions include potassium permanganate for oxidation, lithium aluminum hydride for reduction, and sodium methoxide for substitution reactions. The conditions typically involve controlled temperatures and the use of appropriate solvents to ensure the desired reaction pathway .
Major Products Formed
The major products formed from these reactions include various aldehydes, ketones, and alcohols, depending on the specific reaction and conditions used .
Aplicaciones Científicas De Investigación
3-{[1-(Dodecyloxy)-3-methoxypropan-2-yl]oxy}propane-1,2-diol has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of 3-{[1-(Dodecyloxy)-3-methoxypropan-2-yl]oxy}propane-1,2-diol involves its interaction with molecular targets such as enzymes and cellular membranes. The compound can modulate the activity of certain enzymes and alter membrane fluidity, which can affect various cellular processes .
Comparación Con Compuestos Similares
Similar Compounds
1,3-Dioxanes: These compounds are similar in structure and are used in similar applications, particularly in organic synthesis.
1,3-Dioxolanes: Another class of compounds with similar chemical properties and applications.
(2RS)-3-(Naphthalen-1-yloxy)propane-1,2-diol: This compound is used as a reference standard in pharmaceutical testing and has similar chemical reactivity.
Uniqueness
What sets 3-{[1-(Dodecyloxy)-3-methoxypropan-2-yl]oxy}propane-1,2-diol apart is its unique combination of hydrophobic and hydrophilic properties, making it highly effective in applications requiring amphiphilic molecules .
Propiedades
Número CAS |
93177-59-4 |
|---|---|
Fórmula molecular |
C19H40O5 |
Peso molecular |
348.5 g/mol |
Nombre IUPAC |
3-(1-dodecoxy-3-methoxypropan-2-yl)oxypropane-1,2-diol |
InChI |
InChI=1S/C19H40O5/c1-3-4-5-6-7-8-9-10-11-12-13-23-17-19(16-22-2)24-15-18(21)14-20/h18-21H,3-17H2,1-2H3 |
Clave InChI |
XMIRPRQAMNUBDD-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCCCOCC(COC)OCC(CO)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[6-(2,2-Dimethylpropylidene)-2-methylcyclohex-3-en-1-yl]ethan-1-one](/img/structure/B14355780.png)
![2-{4-[Ethyl(hexyl)amino]-2-hydroxybenzoyl}benzoic acid](/img/structure/B14355789.png)
